N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as in various synthetic drugs . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar thiazole-based compounds has been elucidated using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the properties of similar thiazole-based compounds have been determined using techniques such as density measurements, boiling point determination, and refractive index measurements .
Scientific Research Applications
Synthesis and Spectroscopic Studies
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives have been synthesized and characterized for their properties. Tugcu and Turhan (2018) have shown that these compounds can be synthesized using a one-pot multicomponent reaction, offering a more efficient method than conventional multistep organic reactions. This technique allows the creation of new organic molecules rapidly and with fewer trials (Tugcu & Turhan, 2018).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) reported on the antiproliferative and antimicrobial properties of compounds derived from 1,3,4-thiadiazole, a core structure related to the compound . These compounds demonstrated significant DNA protective ability and antimicrobial activity, suggesting potential therapeutic applications (Gür et al., 2020).
Novel Synthesis Methods
Dzhavakhishvili et al. (2008) developed an efficient method for synthesizing novel derivatives of this compound, showcasing the chemical versatility and potential for varied applications in synthesis (Dzhavakhishvili et al., 2008).
Role in Antimicrobial Activity
Abdel-Mohsen (2003) synthesized derivatives of the compound and tested them for antimicrobial activities. The study's findings could lead to the development of new antimicrobial agents (Abdel-Mohsen, 2003).
Psychotropic and Anti-inflammatory Activity
Zablotskaya et al. (2013) synthesized a series of derivatives and tested them for psychotropic, anti-inflammatory, and cytotoxic activities, revealing their potential in pharmacological research (Zablotskaya et al., 2013).
Chemical Characterization in Various Conditions
Berber (2022) explored the synthesis of thiazole compounds, including derivatives of the compound , under different reaction conditions. This research contributes to understanding the chemical behavior of these compounds in various environments (Berber, 2022).
Divalent N(I) Character Analysis
Bhatia, Malkhede, and Bharatam (2013) conducted a quantum chemical analysis of related compounds, providing insights into the electron distribution and structural characteristics, which are crucial for understanding their chemical behavior (Bhatia, Malkhede, & Bharatam, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-3-9-4-2-6-13-11(9)10(5-1)15-12-14-7-8-16-12/h2,4,6-8,10H,1,3,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFYBLINQQIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)NC3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.